4-[(1H-imidazol-1-yl)methyl]oxan-4-ol
Overview
Description
4-[(1H-imidazol-1-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C9H14N2O2 It is characterized by the presence of an imidazole ring attached to a tetrahydropyran ring through a methylene bridge
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]oxan-4-ol typically involves the reaction of imidazole with a suitable tetrahydropyran derivative. One common method involves the use of 4-hydroxytetrahydropyran and imidazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can react with the methylene bridge in the presence of a base.
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives from oxidation, imidazoline derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
4-[(1H-imidazol-1-yl)methyl]oxan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-[(1H-imidazol-1-yl)methyl]phenol: Similar structure but with a phenol group instead of a tetrahydropyran ring.
4-[(1H-imidazol-1-yl)methyl]benzene: Similar structure but with a benzene ring instead of a tetrahydropyran ring.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole groups attached to a benzene ring.
Uniqueness
4-[(1H-imidazol-1-yl)methyl]oxan-4-ol is unique due to the presence of both an imidazole ring and a tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9(1-5-13-6-2-9)7-11-4-3-10-8-11/h3-4,8,12H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVIGHZVVLFZBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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